N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds that contain a benzene ring fused to a thiazole ring. In this case, the benzothiazole moiety is substituted with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the difluoro substituent on the benzothiazole ring and the carboxamide group would also be key features .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the carboxamide group could potentially allow for reactions involving this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole and carboxamide groups. For example, the compound would likely have strong absorbance in the UV region due to the conjugated system of the benzothiazole .Scientific Research Applications
- Depression is a significant global health concern, affecting millions of people worldwide. The synthesis of antidepressant molecules through metal-catalyzed procedures is an essential area of medicinal chemistry .
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Antidepressant Drug Development
Dual- or Multi-Target Antidepressants
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3OS2/c16-7-5-8(17)12-11(6-7)23-15(19-12)20-13(21)14-18-9-3-1-2-4-10(9)22-14/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXWXCCQLZIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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